N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
Description
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound featuring a thiazole ring and an oxadiazole ring
Properties
IUPAC Name |
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c1-7-3-9(19-6-7)11-14-15-12(18-11)13-5-8-4-10(17-2)16-20-8/h3-4,6H,5H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYJQCUALMQQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NCC3=CC(=NS3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole and oxadiazole precursors. One common approach is to first synthesize 3-methoxy-1,2-thiazole-5-carbaldehyde, which can then be reacted with 4-methylthiophene-2-carboxylic acid to form the intermediate thiazole derivative. Subsequent cyclization and amination steps yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the thiazole and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted thiazole and oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly in the areas of antimicrobial, antifungal, and anticancer agents.
Agriculture: It could be used as a precursor for the synthesis of agrochemicals, such as herbicides and insecticides.
Materials Science: The compound's unique structure may be useful in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring and are known for their diverse biological activities.
Oxadiazole derivatives: These compounds contain the oxadiazole ring and are used in various chemical applications.
Uniqueness: N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its combination of both thiazole and oxadiazole rings, which may confer distinct chemical and biological properties compared to compounds containing only one of these rings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
